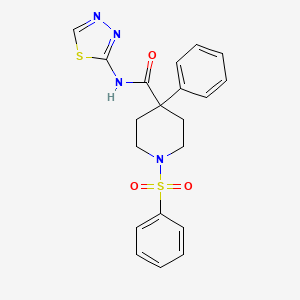![molecular formula C19H33ClN2O2 B4405525 1-[4-(2-methoxy-4-propylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4405525.png)
1-[4-(2-methoxy-4-propylphenoxy)butyl]-4-methylpiperazine hydrochloride
Übersicht
Beschreibung
1-[4-(2-methoxy-4-propylphenoxy)butyl]-4-methylpiperazine hydrochloride, also known as MPBP, is a synthetic compound that belongs to the family of piperazine derivatives. It is a research chemical that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-[4-(2-methoxy-4-propylphenoxy)butyl]-4-methylpiperazine hydrochloride is not fully understood, but it is believed to exert its therapeutic effects by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been shown to interact with various receptors such as 5-HT1A, 5-HT2A, and D2 receptors, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal studies. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are known to play a crucial role in regulating mood, motivation, and behavior. It has also been shown to decrease the levels of corticosterone, a hormone that is involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(2-methoxy-4-propylphenoxy)butyl]-4-methylpiperazine hydrochloride in lab experiments is its high potency and selectivity for specific receptors, which allows for precise modulation of neurotransmitter levels. However, one of the limitations of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(2-methoxy-4-propylphenoxy)butyl]-4-methylpiperazine hydrochloride, including investigating its potential therapeutic applications in other fields such as oncology and immunology. Additionally, further studies are needed to elucidate its exact mechanism of action and to optimize its pharmacokinetic properties for clinical use. Finally, more research is needed to understand the long-term effects of this compound on the brain and body.
Conclusion
In conclusion, this compound is a promising research chemical that has potential therapeutic applications in various fields such as neuroscience, pharmacology, and toxicology. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and future research directions have been identified. Further research on this compound may lead to the development of novel treatments for a range of disorders.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-methoxy-4-propylphenoxy)butyl]-4-methylpiperazine hydrochloride has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and toxicology. It has been shown to possess anxiolytic, antidepressant, and antipsychotic properties, making it a promising candidate for the treatment of anxiety disorders, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
1-[4-(2-methoxy-4-propylphenoxy)butyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2.ClH/c1-4-7-17-8-9-18(19(16-17)22-3)23-15-6-5-10-21-13-11-20(2)12-14-21;/h8-9,16H,4-7,10-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEWWAVYKGWGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCCCCN2CCN(CC2)C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[(5-acetyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B4405449.png)
![1-(4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)ethanone](/img/structure/B4405457.png)

![3-[(2-chloro-4-nitrophenyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4405472.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4405486.png)

![N-({[4-(2-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4405495.png)
![3-{[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B4405509.png)
![3-{5-[3-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4405514.png)
![8-[2-(5-methyl-2-nitrophenoxy)ethoxy]quinoline](/img/structure/B4405529.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl acetate](/img/structure/B4405532.png)
![1-[3-(4-benzylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405535.png)
![(4-{2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethoxy}phenyl)methanol hydrochloride](/img/structure/B4405543.png)
